4-(4-Bromo-2-methoxyphenyl)butanoic acid
Description
4-(4-Bromo-2-methoxyphenyl)butanoic acid is a substituted butanoic acid derivative featuring a phenyl ring with a bromine atom at the para-position (C4) and a methoxy group at the ortho-position (C2). Its molecular formula is C₁₁H₁₃BrO₃, with a calculated molecular weight of 287.13 g/mol. The bromine and methoxy substituents influence its electronic properties, solubility, and reactivity, making it a compound of interest for structure-activity relationship (SAR) studies .
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
4-(4-bromo-2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-15-10-7-9(12)6-5-8(10)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) |
InChI Key |
AGUFPXGVFUAAJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-methoxyphenyl)butanoic acid typically involves the bromination of 4-methoxyphenylbutanoic acid. The process can be summarized as follows:
Starting Material: 4-Methoxyphenylbutanoic acid.
Bromination: The introduction of a bromine atom at the para position relative to the methoxy group. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Major Products
Substitution: Formation of substituted derivatives, such as 4-(4-amino-2-methoxyphenyl)butanoic acid.
Oxidation: Formation of 4-(4-hydroxy-2-methoxyphenyl)butanoic acid.
Reduction: Formation of 4-(4-bromo-2-methoxyphenyl)butanol.
Scientific Research Applications
4-(4-Bromo-2-methoxyphenyl)butanoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the synthesis of drug candidates, especially those targeting specific receptors or enzymes.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.
Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-methoxyphenyl)butanoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. For example, the bromine atom can form halogen bonds with amino acid residues in proteins, potentially inhibiting their function. The methoxy group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key properties of 4-(4-Bromo-2-methoxyphenyl)butanoic acid with related compounds:
Key Observations:
- Bromine vs. Methoxy Effects: Bromine’s electron-withdrawing nature increases the acidity of the carboxylic acid group compared to methoxy-substituted analogs (e.g., 4-(2-Methoxyphenyl)butanoic acid) .
Comparison with Amino and Ketone Derivatives
- 4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid : Molecular formula: C₁₁H₁₄BrNO₃ (MW: 288.14). The amino group introduces basicity and hydrogen-bonding capacity, enhancing solubility in aqueous media compared to the non-amino analog.
- 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid : Features a conjugated α,β-unsaturated ketone system, enabling Michael addition reactions. The ketone group increases electrophilicity, contrasting with the saturated butanoic acid chain in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
